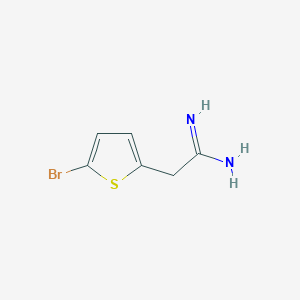

2-(5-Bromothiophen-2-yl)acetimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2S |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)ethanimidamide |

InChI |

InChI=1S/C6H7BrN2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H3,8,9) |

InChI Key |

XXMZLYBDMXWEIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromothiophen 2 Yl Acetimidamide and Its Precursors

Approaches to the Acetimidamide Functional Group

The conversion of a nitrile to an amidine is a fundamental transformation in organic synthesis. For 2-(5-Bromothiophen-2-yl)acetimidamide, this involves the activation of the cyano group in 5-Bromothiophene-2-acetonitrile to facilitate the addition of a nitrogen-containing nucleophile.

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into imidates, which are direct precursors to amidines. wikipedia.org The reaction typically involves treating a nitrile with an alcohol in the presence of a strong acid, followed by the addition of an amine. wikipedia.orgorganic-chemistry.org

The traditional Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org The mechanism begins with the protonation of the nitrile nitrogen by a strong acid, such as anhydrous hydrogen chloride (HCl), which significantly increases the electrophilicity of the nitrile carbon. nih.govrroij.com This activated nitrilium cation is then susceptible to nucleophilic attack by an alcohol (e.g., ethanol). nih.govrroij.com

The resulting intermediate, an alkyl imidate hydrochloride (Pinner salt), is typically not isolated. wikipedia.org It is subsequently treated with ammonia (B1221849) or an amine to undergo aminolysis, where the alkoxy group is displaced to form the thermodynamically stable amidine hydrochloride salt. wikipedia.orgrroij.com Neutralization then yields the free amidine, in this case, this compound. The use of anhydrous conditions is crucial, as the presence of water can lead to the hydrolysis of the imidate intermediate to form an ester. wikipedia.org

To circumvent the often harsh conditions of the classical Pinner reaction (e.g., use of gaseous HCl), milder protocols employing Lewis acids have been developed. nih.govd-nb.info Lewis acids can promote the reaction between nitriles and alcohols under more controlled conditions. nih.gov Various Lewis acids have been shown to be effective, with trimethylsilyl (B98337) triflate (TMSOTf) often providing excellent results. nih.govresearchgate.net

The proposed mechanism for the Lewis acid-promoted reaction involves the activation of both the nitrile and the alcohol. nih.gov The Lewis acid coordinates to the nitrile nitrogen, enhancing its electrophilicity, while also potentially activating the alcohol to make it a better nucleophile. nih.gov These modified conditions can lead to higher yields and better functional group tolerance compared to the traditional strong Brønsted acid catalysis. d-nb.info While many studies focus on the synthesis of esters via subsequent hydrolysis, the imidate intermediate formed can be intercepted with an amine to produce amidines. nih.govd-nb.info

| Lewis Acid Catalyst | Typical Alcohol | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Trimethylsilyl triflate (TMSOTf) | Primary Alcohols | Nitrile (as solvent) | Room Temperature | High yields, mild conditions, good for primary alcohols. nih.gov |

| Hafnium(IV) triflate [Hf(OTf)₄] | Primary Alcohols | Nitrile (as solvent) | Room Temperature | Effective, but more expensive than other options. nih.gov |

| Aluminium tribromide (AlBr₃) | Primary Alcohols | Nitrile (as solvent) | 50 °C | Moderate yields achieved at elevated temperatures. nih.gov |

| Anhydrous HCl | Primary/Secondary Alcohols | Anhydrous Alcohol/Inert Solvent | Low Temperature | The classical method; requires stringent anhydrous conditions. organic-chemistry.org |

While "reductive amination" typically refers to the conversion of aldehydes and ketones to amines, the term can be considered more broadly in the context of multi-step pathways that begin with the reduction of a functional group. In the synthesis of this compound, the key precursor is the corresponding nitrile, and its reduction is a critical step for accessing related amine compounds, which can be valuable intermediates in broader synthetic schemes.

The direct and most common reduction of a nitrile, such as 5-Bromothiophene-2-acetonitrile, leads to the formation of a primary amine, 2-(5-bromothiophen-2-yl)ethan-1-amine. libretexts.orgyoutube.com This transformation is fundamental as it converts the cyano group into an aminomethyl group (-CH₂NH₂).

The synthesis of the precursor, 5-Bromothiophene-2-acetonitrile, can be achieved through various standard organic transformations. A common route involves the conversion of a more readily available starting material, such as 5-bromothiophene-2-carbaldehyde (B154028). rsc.org This aldehyde can be reduced to the corresponding alcohol (5-bromothiophen-2-yl)methanol, which is then converted to a halide (e.g., a chloride or bromide) using reagents like thionyl chloride or phosphorus tribromide. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, yields the target nitrile, 5-Bromothiophene-2-acetonitrile. chemicalbook.com

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines due to its efficiency and the use of relatively inexpensive reagents. youtube.comyoutube.com This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

A highly effective catalyst for this transformation is Raney Nickel, which is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. youtube.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. The hydrogenation process involves the addition of two equivalents of H₂ across the carbon-nitrogen triple bond. youtube.com Other catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), can also be employed, sometimes requiring different reaction conditions (e.g., pressure, temperature, or additives like ammonia to suppress the formation of secondary amine byproducts). Chemical reducing agents, most notably lithium aluminum hydride (LiAlH₄), provide a powerful alternative for nitrile reduction on a laboratory scale, typically affording excellent yields of the primary amine after an aqueous workup. libretexts.orgyoutube.com

| Method | Reagents/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol/Ammonia | High Pressure, Elevated Temp. | Primary Amine |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol | High Pressure | Primary Amine |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1) Reflux, 2) H₂O Workup | Primary Amine |

| Chemical Reduction | Ammonia Borane (NH₃BH₃) | - | Thermal decomposition, catalyst-free | Primary Amine |

Condensation Reactions with Amine Derivatives

Condensation reactions provide a direct route to the acetimidamide functional group by combining appropriate precursors with amine derivatives.

N,N-Dimethylacetamide dimethyl acetal (B89532) is a versatile reagent used in the formation of amide and amidine structures. lookchem.comsigmaaldrich.com It can react with primary amines to generate N,N-dimethylacetamides. This reagent is a colorless to pale yellow liquid that is sensitive to moisture. lookchem.com Commercially, it is often stabilized with methanol. lookchem.com The reaction of N,N-dimethylacetamide dimethyl acetal with a suitable amine precursor containing the 2-(5-bromothiophen-2-yl) moiety would lead to the formation of an intermediate that can be further converted to the desired acetimidamide.

Table 1: Properties of N,N-Dimethylacetamide Dimethyl Acetal

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118 °C |

| Density | 0.911 g/mL at 25 °C |

| Refractive Index | n20/D 1.411 |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural features from each reactant, offer an efficient approach to complex molecules. nih.gov These reactions are advantageous due to their pot, atom, and step economy. nih.gov Various named MCRs, such as the Strecker, Bucherer-Bergs, Mannich, and Petasis reactions, are initiated by the formation of an imine. nih.gov While a specific multi-component reaction for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs could be applied. For instance, a reaction involving 2-(5-bromothiophen-2-yl)acetonitrile, an amine, and another component could potentially yield the target acetimidamide or a close derivative in a single step. The Gewald reaction, a well-known MCR for synthesizing 2-aminothiophenes, demonstrates the power of this approach in building thiophene-containing structures. researchgate.net

Synthesis from Acylated Amidoximes

Amidoximes are versatile building blocks in the synthesis of various heterocyclic compounds and possess a wide range of biological activities. nih.gov The acylation of amidoximes is a key step in the synthesis of 1,2,4-oxadiazoles. researchgate.netnih.gov N-acylamidoximes are often unstable intermediates in these reactions. researchgate.net The transformation of an acylated amidoxime (B1450833) can lead to the formation of an amidine. This suggests a potential synthetic route to this compound starting from a corresponding 2-(5-bromothiophen-2-yl)acetamidoxime. This precursor would first be acylated, and subsequent reaction conditions could be optimized to favor the formation of the acetimidamide over cyclization to an oxadiazole.

Introduction and Modification of the 5-Bromothiophene Scaffold

Strategies for Regioselective Bromination of Thiophene (B33073) Derivatives

The regioselective bromination of thiophene is essential for introducing the bromine atom at the desired 5-position. Several methods can be employed to achieve this with high selectivity.

Electrophilic bromination of substituted thiophenes in acetic acid with N-bromosuccinimide (NBS) at room temperature can achieve high regioselectivity, with bromination occurring predominantly at the 2-position (equivalent to the 5-position in a 2-substituted thiophene). tandfonline.com Another approach involves the direct lithiation of a thiophene derivative followed by quenching with bromine. For example, a 3-alkylthiophene can be treated with n-butyllithium (n-BuLi) to achieve selective lithiation at the 2-position, followed by the addition of bromine to yield the 2-bromo-3-alkylthiophene. google.com This method allows for controlled bromination at specific positions.

Table 2: Comparison of Bromination Methods for Thiophene Derivatives

| Method | Reagents | Key Features |

|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS), Acetic Acid | High regioselectivity at the 2-position. tandfonline.com |

| Lithiation-Bromination | n-Butyllithium (n-BuLi), Bromine (Br₂) | Allows for controlled bromination at specific positions via directed lithiation. google.commdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions on Bromothiophene

The bromine atom on the thiophene ring serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building more complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.govnih.gov In this reaction, a bromothiophene derivative is coupled with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This reaction has been used to synthesize a variety of 5-aryl-thiophene derivatives. nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For instance, the use of palladium(II) acetate (B1210297) with the SPhos ligand has been shown to be effective for the Suzuki-Miyaura coupling of bromothiophenes. nih.govsemanticscholar.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromothiophenes

| Reaction Type | Coupling Partners | Catalyst System |

|---|---|---|

| Suzuki-Miyaura | Bromothiophene, Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ |

| Suzuki-Miyaura | Bromothiophene, Potassium cyclopropyltrifluoroborate | Pd(OAc)₂, SPhos |

| C-H Arylation | Bromothiophene, Aryl iodide | Palladium complex, AgNO₃/KF |

In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be performed on bromothiophenes. For instance, bromothiophene derivatives can react with aryl iodides at the C-H bond adjacent to the sulfur atom in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride (B91410) activator system, leaving the carbon-bromine bond intact for further transformations. acs.org

Formation of Schiff Bases from 5-Bromothiophene-2-Carbaldehyde as Synthetic Intermediates

Schiff bases, or imines, are valuable synthetic intermediates formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netekb.eg In the synthesis of thiophene-based compounds, 5-bromothiophene-2-carbaldehyde serves as a key starting material for generating these intermediates. researchgate.net

The formation of a Schiff base is typically a two-step process: the initial addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine. eijppr.com This reaction is often reversible and can be catalyzed by the presence of a small amount of acid, such as glacial acetic acid. eijppr.comimpactfactor.org

For example, a Schiff base can be prepared by refluxing 5-bromo-2-thiophene carboxaldehyde with an amine like 2-aminothiophenol (B119425) in ethanol. researchgate.net Similarly, other thiophene-2-carboxaldehydes react with various amines in refluxing ethanol, sometimes with a catalytic amount of piperidine, to yield the corresponding Schiff bases. ekb.eg These imine intermediates contain the crucial C=N double bond that is structurally related to the target acetimidamide group and can be further elaborated to form the final product.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical to maximizing the yield and purity of the synthesized compounds while minimizing reaction time and cost. Key parameters that are frequently adjusted include the solvent system, reaction temperature, catalyst type and loading, and reaction duration.

Solvent Systems and Temperature Control

The choice of solvent and the control of temperature are pivotal factors in the synthesis of thiophene derivatives. researchgate.net For Suzuki-Miyaura cross-coupling reactions involving bromothiophenes, solvent systems often consist of a mixture of an organic solvent and water, such as 1,4-dioxane/water. nih.govmdpi.com This biphasic system helps to dissolve both the organic-soluble organohalide and the water-soluble inorganic base.

Temperature control is equally important. Many cross-coupling reactions require heating to proceed at a reasonable rate. For instance, Suzuki reactions for the synthesis of 5-aryl thiophene precursors are commonly run at elevated temperatures, such as 80°C or 90°C. nih.govresearchgate.netresearchgate.net Increasing the temperature can significantly improve the reaction yield; in one case, raising the temperature to 80°C resulted in a 70% yield where little to no product was formed at room temperature. researchgate.net

Catalyst Selection and Loading

The selection of the catalyst and its loading level are crucial for the success of palladium-catalyzed cross-coupling reactions. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a ligand. libretexts.org The ligand's electronic and steric properties can significantly influence the catalyst's activity and stability. libretexts.orgnih.gov

Optimizing the catalyst loading is a balance between ensuring an efficient reaction and minimizing cost, as palladium catalysts can be expensive. researchgate.net Research has shown that for Suzuki-Miyaura reactions, catalyst loading can sometimes be lowered significantly, even to 0.01-0.1 mol%, without compromising the yield, especially when using highly efficient and bulky phosphine (B1218219) ligands. nih.gov In practice, catalyst loadings for Suzuki couplings of bromothiophenes are often in the range of 2.5 to 5 mol%. nih.govresearchgate.net For Buchwald-Hartwig aminations, higher catalyst loadings may be necessary when less reactive substrates, such as those with electron-withdrawing groups, are used. researchgate.net

Reaction Time and Monitoring (e.g., TLC)

Monitoring the progress of a chemical reaction is essential to determine its endpoint, thereby preventing the formation of byproducts from over-running the reaction or low yields from stopping it prematurely. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose. rsc.orgthieme.de By spotting small aliquots of the reaction mixture on a TLC plate over time, the disappearance of starting materials and the appearance of the product can be visually tracked. rsc.orgmdpi.com

Reaction times can vary widely depending on the specific methodology. Conventional heating methods for cross-coupling reactions may require several hours, with some Suzuki couplings running for 12 to 30 hours. nih.govresearchgate.net However, modern techniques can significantly shorten these times. For example, the use of microwave-assisted synthesis has been shown to reduce the reaction time for Buchwald-Hartwig aminations from 24 hours to as little as 10-30 minutes, offering a substantial improvement in efficiency. nih.gov

Purification and Isolation Techniques

The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques to remove impurities, unreacted starting materials, and byproducts. The choice of method depends on the physical properties of the target compound (e.g., solid or liquid), its stability, and the nature of the impurities.

Chromatography is a cornerstone for the purification of thiophene-containing compounds and their derivatives. researchgate.net Flash column chromatography, utilizing silica (B1680970) gel with a particle size of 40 to 63 μm, is a widely adopted and efficient method for preparative scale purification in organic synthesis. orgsyn.org The choice of eluent is critical for achieving good separation, with solvent systems typically consisting of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. mdpi.comresearchgate.net The optimal solvent ratio is determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 to 0.5 for the desired compound. researchgate.net For thiophene derivatives, gradient elution may be employed to effectively separate compounds with different polarities. orgsyn.org

High-Performance Liquid Chromatography (HPLC) is primarily used for analytical purposes, such as assessing the purity of the final product and monitoring reaction progress. mdpi.com However, preparative HPLC can be used for the isolation of high-purity compounds on a smaller scale. researchgate.net Reverse-phase (RP) HPLC methods are common for analyzing thiophene derivatives. sielc.com These methods typically use a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. mdpi.comsielc.com

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel (40-63 µm) | n-Hexane / Ethyl Acetate | Preparative Purification | mdpi.com |

| Flash Chromatography | Silica Gel | Dichloromethane / Petroleum Ether | Preparative Purification of BODIPY Dyes | researchgate.net |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile / Water / Phosphoric Acid | Analysis of Tribromo-thiophene | sielc.com |

| HPLC | C18 (Reverse Phase) | Acetonitrile / Water (90:10 v/v) | Analysis of Thiophenic Compounds | mdpi.com |

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, including amides and amidines. researchgate.netlibretexts.org The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. umass.edu An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point. umass.edu

For amidines, which are basic compounds, or amides, polar solvents such as ethanol, acetone, and acetonitrile are often suitable for recrystallization. researchgate.net The process generally involves dissolving the crude solid in a minimum amount of the near-boiling solvent to form a saturated solution. umass.edu This hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of pure crystals as the solubility of the compound decreases. libretexts.org Impurities remain in the solution. The purified crystals are subsequently collected by filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and then dried. umass.edu In cases where crystallization is difficult, techniques such as scratching the inside of the flask or adding a seed crystal can be used to induce crystal formation. umass.edu

| Compound Class | Potential Solvents | Key Considerations | Reference |

|---|---|---|---|

| Amides | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | Choice depends on the specific solubility profile of the amide. | researchgate.net |

| Amines / Amidines (Basic Compounds) | Acetic Acid (and mixtures), Trifluoroacetic Acid (TFA) | Useful for compounds poorly soluble in common organic solvents; may form adducts. | researchgate.net |

| General Organic Solids | Methanol | Used for recrystallization of a pyridine-substituted amide after acidic work-up. | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of this compound and its precursors aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Performing organic reactions under solvent-free conditions offers significant environmental and economic advantages, including reduced pollution, lower costs, and simplified processes and handling. cmu.edu Several synthetic strategies applicable to the precursors of this compound can be adapted to solvent-free protocols.

For instance, multicomponent reactions (MCRs) for the synthesis of thiophene derivatives have been successfully conducted without solvents, often at moderately elevated temperatures. nih.gov Similarly, microwave-assisted organic synthesis (MAOS) has been employed for the rapid and efficient solvent-free Suzuki coupling of thienyl boronic acids with thienyl bromides, using a solid support like aluminum oxide. acs.org Acetylation reactions, a common transformation in organic synthesis, can also be performed sustainably using stoichiometric amounts of reagents under solvent-free conditions, thereby increasing the atom economy and reducing waste. nih.govnih.gov These approaches highlight the potential for developing more environmentally benign synthetic routes towards thiophene-based targets. rsc.org

| Reaction Type | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Thiophene Synthesis | Multicomponent reaction at 65 °C | Reduces synthetic steps and waste. | nih.gov |

| Thiophene Oligomer Synthesis | Microwave-assisted Suzuki coupling on alumina (B75360) support | Rapid, efficient, and environmentally friendly. | acs.org |

| Acetylation of Phenols/Alcohols | Stoichiometric reaction with VOSO₄ catalyst | Eliminates solvent waste, high atom economy. | nih.gov |

| Gewald Synthesis | High-speed ball milling | Avoids bulk solvents, mechanochemical activation. | nih.gov |

Electrochemical synthesis is emerging as a powerful green chemistry tool, offering a sustainable alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. acs.orgacs.org By using electricity as a "traceless" reagent, electrosynthesis can lead to cleaner reaction profiles and improved safety. acs.org

This methodology is particularly relevant for the synthesis of the amidine functionality. For example, N-sulfonylformamidines have been synthesized using electrochemically promoted one-pot strategies. acs.orgacs.org The "anion pool" method is another electrosynthetic approach where substrates like amines are electrochemically reduced to generate highly nucleophilic species, which can then be used in subsequent reactions, such as amide bond formation. rsc.orgrsc.org The principles of electrosynthesis can also be applied to the thiophene core, as demonstrated by the electrochemical polymerization of thiophene monomers to form conductive polymers. dtic.milwikipedia.org These examples underscore the potential of electrosynthesis to provide efficient and environmentally friendly pathways for constructing molecules like this compound. researchgate.net

| Target Functionality / Reaction | Electrochemical Approach | Description | Reference |

|---|---|---|---|

| N-Sulfonylformamidines | One-pot synthesis using Shono oxidation | Integrates oxidation of a sulfonamide with functionalization of a C-H bond. | acs.orgacs.org |

| Amides | Anion Pool Method | Cathodic reduction/deprotonation of amines to form strong nucleophiles for reaction with anhydrides. | rsc.org |

| Polythiophenes | Electropolymerization | Oxidative polymerization of thiophene monomers on an electrode surface. | dtic.milwikipedia.org |

Chemical Reactivity and Transformation Pathways

Reactivity of the Acetimidamide Functional Group

The acetimidamide group, a nitrogen analog of a carboxylic acid, is characterized by a carbon-nitrogen double bond (imine) and a single-bonded amino group attached to the same carbon. This arrangement confers specific chemical properties that are distinct from related functional groups like amides.

Nucleophilic and Electrophilic Attack Sites

The reactivity of the acetimidamide functional group is defined by its distribution of electron density, which creates distinct sites for nucleophilic and electrophilic attack. khanacademy.orgnih.gov

Electrophilic Site: The carbon atom of the C=N double bond (the imidoyl carbon) is the primary electrophilic center. It is bonded to two more electronegative nitrogen atoms, which withdraw electron density, rendering the carbon susceptible to attack by nucleophiles. The electrophilicity of this carbon is significantly enhanced upon protonation of the imino nitrogen.

Nucleophilic Site: The imino nitrogen (=NH) is the principal nucleophilic and basic site. The lone pair of electrons on this nitrogen is available to attack electrophiles, including protons. The amino nitrogen (-NH2) is less nucleophilic due to the delocalization of its lone pair into the C=N bond, a resonance effect that is also observed in amides. Cysteine sulfenic acids also possess both nucleophilic and electrophilic properties. nih.gov

Acid-Base Properties and Protonation Equilibria

Unlike amides, which are generally very weak bases and are protonated on the oxygen atom, amidines are significantly more basic. researchgate.netnih.gov The acid-base properties of the acetimidamide group are central to its chemical behavior.

The imino nitrogen is the preferred site of protonation. researchgate.net Upon reaction with an acid, this nitrogen accepts a proton to form a resonance-stabilized amidinium cation. In this cation, the positive charge is delocalized over both nitrogen atoms and the central carbon atom, which increases its stability. This equilibrium is fundamental to understanding the compound's behavior in acidic media and its mechanism of acid-catalyzed hydrolysis. nih.gov

Hydrolytic Cleavage Mechanisms

Acetimidamides are susceptible to hydrolysis, which leads to the cleavage of the carbon-nitrogen bonds, ultimately yielding a carboxylic acid and ammonia (B1221849) (or their conjugate acid/base forms depending on the pH). This process typically requires acidic or basic conditions to proceed at a significant rate. researchgate.net The reaction proceeds through the formation of a tetrahedral intermediate, similar to the hydrolysis of amides. nih.govresearchgate.net

The rate and mechanism of hydrolytic cleavage are highly dependent on the pH of the solution. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the imino nitrogen. This increases the electrophilicity of the imidoyl carbon, facilitating the nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate, followed by proton transfers, leads to the formation of 2-(5-bromothiophen-2-yl)acetic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic imidoyl carbon. This forms a tetrahedral intermediate which then breaks down, with the assistance of the solvent, to yield the carboxylate and ammonia.

The solvent system also plays a critical role. The inclusion of explicit solvent molecules can enhance the nucleophilicity of the attacking water molecule. researchgate.net Conversely, studies on the hydrolysis of related compounds like acetamide (B32628) have shown that increasing the content of organic co-solvents, such as ethylene (B1197577) glycol, can retard the reaction rate. The polarity and protic nature of the solvent can influence the stability of the transition states and intermediates involved in the hydrolysis mechanism.

| pH Range | Dominant Mechanism | Key Steps | General Rate Trend |

|---|---|---|---|

| Acidic (pH < 5) | Acid Catalysis | Protonation of imino nitrogen, followed by nucleophilic attack of water. | Rate increases as pH decreases. mdpi.com |

| Neutral (pH ≈ 7) | Water-Mediated | Direct attack by water (generally very slow). | Typically the slowest rate. nih.gov |

| Basic (pH > 9) | Base Catalysis | Direct nucleophilic attack by hydroxide ion on the imidoyl carbon. | Rate increases as pH increases. |

The hydrolysis of the acetimidamide group can be catalyzed by various metal ions. researchgate.net Metal ions, particularly transition metals, function as Lewis acids. frontiersin.org They can coordinate to the imino nitrogen, which polarizes the C=N bond and increases the electrophilic character of the imidoyl carbon. nih.govresearchgate.net This coordination facilitates the nucleophilic attack by water or a hydroxide ion, thereby lowering the activation energy of the reaction. frontiersin.org Dinuclear metal complexes have been shown to be particularly effective, sometimes acting through cooperative activation mechanisms. researchgate.net Catalysts such as ceria (CeO2) have also been studied for their ability to promote amide hydrolysis through the concerted action of adjacent acid-base sites on the oxide surface. nih.gov

Reactivity of the 5-Bromothiophene Moiety

The 5-bromothiophene ring is an important structural motif that provides a versatile handle for a variety of chemical transformations, primarily involving the carbon-bromine bond and the thiophene (B33073) ring itself.

The most significant reaction pathway for the 5-bromothiophene moiety is its participation in transition metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a widely used reaction where the 5-bromothiophene derivative is coupled with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govd-nb.infonih.govresearchgate.nettubitak.gov.trresearchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the thiophene ring.

Stille Coupling: In this reaction, the 5-bromothiophene is coupled with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.orgharvard.eduwiley-vch.de The Stille reaction is known for its tolerance of a wide variety of functional groups.

Lithiation and Electrophilic Quench: The bromine atom can be exchanged for a lithium atom by treatment with an organolithium reagent, such as n-butyllithium, typically at low temperatures. acs.orgreddit.comreddit.com This generates a highly nucleophilic 5-lithiothiophene intermediate, which can then react with a diverse array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install new functional groups at the 5-position. mdpi.com

Electrophilic Aromatic Substitution: While the thiophene ring is generally susceptible to electrophilic aromatic substitution, the bromine atom is a deactivating group. masterorganicchemistry.comyoutube.comyoutube.com However, reactions such as nitration or halogenation can still occur, typically directed to the vacant positions on the ring, with the precise location influenced by the directing effects of both the sulfur atom and the substituents. youtube.comyoutube.com

| Reaction Type | Coupling Partner/Reagent | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 5-Aryl/Vinyl Thiophene |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 5-Substituted Thiophene |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | -78 °C, THF | 5-Lithiothiophene Intermediate |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂ or Pd catalyst | 5-Substituted Thiophene |

Derivatization and Further Functionalization Strategies

As discussed in section 3.2.1, palladium-catalyzed cross-coupling reactions are the premier strategy for derivatization at the C5 position of the thiophene moiety. By replacing the bromine atom, a vast library of analogues can be synthesized. For example, Suzuki coupling with various arylboronic acids can introduce substituted phenyl, pyridyl, or other heteroaryl rings. This strategy is extensively used in medicinal chemistry and materials science to tune the electronic and steric properties of thiophene-based molecules. Furthermore, the products of these coupling reactions, which now bear a new substituent at C5, can themselves be subjected to further functionalization, such as electrophilic substitution on the newly introduced aromatic ring.

The acetimidamide group, -C(=NH)NH₂, possesses two nitrogen atoms with lone pairs of electrons, making them nucleophilic centers available for further functionalization. These nitrogen atoms can undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds.

For instance, reaction with alkyl halides could lead to N-alkylated or N,N'-dialkylated products. Acylation with acyl chlorides or anhydrides would yield N-acyl amidines. The condensation of primary amines with reagents like N,N-dimethylacetamide dimethyl acetal (B89532) is a known method for forming substituted acetamidines, suggesting that the nitrogen atoms of 2-(5-bromothiophen-2-yl)acetimidamide could react with similar electrophiles. researchgate.net These modifications can significantly alter the compound's physicochemical properties, such as basicity, hydrogen bonding capacity, and receptor-binding interactions.

Reaction Mechanism Elucidation

The primary reaction pathways for modifying this compound are governed by well-understood mechanisms:

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like Suzuki coupling involves a catalytic cycle. nobelprize.org

Oxidative Addition: The catalyst, typically a Pd(0) complex, reacts with the C-Br bond of the thiophene, inserting itself to form a Pd(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide. nobelprize.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. nobelprize.orglibretexts.org

Electrophilic Aromatic Substitution (EAS): This is a two-step mechanism. masterorganicchemistry.com

Formation of a Sigma Complex: The π-electrons of the thiophene ring attack an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation (sigma complex). masterorganicchemistry.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom that bears the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This is also a two-step addition-elimination mechanism. nih.gov

Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step. libretexts.orgnih.gov

Loss of the Leaving Group: The leaving group (bromide ion) is expelled, which restores the aromaticity of the thiophene ring to give the final product. nih.gov

Identification of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates in chemical transformations involving this compound. Such studies would typically involve spectroscopic techniques like NMR or mass spectrometry under reaction conditions or trapping experiments to isolate and identify transient species.

Transition State Analysis

Computational and experimental studies that would provide data on the transition states of reactions involving this compound are not found in the current body of scientific literature. This type of analysis is crucial for understanding reaction mechanisms and predicting reactivity.

Kinetic Studies of Key Reactions

No kinetic data, such as reaction rates, rate constants, or activation energies, have been published for reactions involving this compound. Kinetic studies are fundamental to quantifying the speed of chemical reactions and elucidating their mechanisms.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(5-Bromothiophen-2-yl)acetimidamide in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the spectrum is expected to show distinct signals corresponding to the thiophene (B33073) ring protons, the methylene (B1212753) bridge protons, and the protons of the acetimidamide group.

Thiophene Protons: The 5-bromothiophene ring features two aromatic protons. The proton at position 3 (H-3) and the proton at position 4 (H-4) are adjacent and would appear as a pair of doublets due to spin-spin coupling. Their specific chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the sulfur atom.

Methylene Protons: The two protons of the methylene group (-CH₂-) are chemically equivalent and are expected to appear as a singlet, as they lack adjacent protons to couple with. This signal would be found in the aliphatic region of the spectrum.

Acetimidamide Protons: The acetimidamide group (-C(NH)NH₂) contains protons attached to nitrogen atoms. These N-H protons typically appear as broad singlets due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

|---|---|---|---|

| Thiophene H-3 | ~6.9 - 7.2 | Doublet (d) | Located on the brominated thiophene ring, coupled to H-4. |

| Thiophene H-4 | ~6.8 - 7.1 | Doublet (d) | Located on the brominated thiophene ring, coupled to H-3. |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Singlet (s) | Aliphatic protons adjacent to the thiophene ring and the imidamide carbon. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org For this compound, six distinct carbon signals are anticipated.

Thiophene Carbons: The thiophene ring has four carbons. The carbon bonded to bromine (C-5) would be significantly shifted due to the halogen's influence. The other three carbons (C-2, C-3, C-4) will have distinct chemical shifts based on their position relative to the sulfur atom and the substituents. rsc.org

Methylene Carbon: The -CH₂- carbon signal is expected in the aliphatic region of the spectrum.

Acetimidamide Carbon: The carbon of the acetimidamide group (-C(NH)NH₂) is an imino-type carbon and will appear at a characteristic downfield position, typically in the range of 150-165 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Thiophene C-5 | ~110 - 115 | Aromatic carbon directly bonded to bromine. |

| Thiophene C-2 | ~140 - 145 | Aromatic carbon bonded to the methylene group and adjacent to sulfur. |

| Thiophene C-3 | ~128 - 132 | Aromatic carbon adjacent to the C-Br bond. |

| Thiophene C-4 | ~125 - 130 | Aromatic carbon adjacent to the sulfur and C-2. |

| Methylene (-CH₂-) | ~30 - 40 | Aliphatic carbon connecting the thiophene ring and the acetimidamide group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak between the signals of the thiophene protons H-3 and H-4 would be expected, confirming their connectivity. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of each carbon atom that has attached protons. Key correlations would include the thiophene H-3 to C-3, H-4 to C-4, and the methylene protons to the methylene carbon. researchgate.netscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for connecting different parts of the molecule. Expected correlations include the methylene protons showing cross-peaks to the thiophene carbons C-2 and C-3, as well as to the acetimidamide carbon. The thiophene protons would also show correlations to neighboring carbons within the ring. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. researchgate.net For this molecule, NOESY could reveal spatial proximity between the methylene protons and the H-3 proton of the thiophene ring, helping to define the preferred orientation of the side chain relative to the ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational modes. nih.gov

Characteristic Vibrational Modes of the Acetimidamide Group

The acetimidamide group possesses several distinct vibrational modes that can be observed in the IR and Raman spectra.

N-H Stretching: The N-H bonds of the primary and secondary amine groups give rise to strong, typically broad, absorption bands in the IR spectrum in the region of 3100-3500 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (imine) stretch is a key characteristic feature. This vibration typically results in a strong absorption band in the 1620-1680 cm⁻¹ region of the IR spectrum.

N-H Bending: The bending vibrations (scissoring) of the -NH₂ group usually appear in the 1590-1650 cm⁻¹ range, which can sometimes overlap with the C=N stretching band.

Table 3: Principal IR/Raman Vibrational Modes of the Acetimidamide Group This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Strong, Broad |

| C=N Stretch | 1620 - 1680 | Strong to Medium |

Vibrational Modes of the 5-Bromothiophene Moiety

The 5-bromothiophene ring also exhibits a set of characteristic vibrational frequencies.

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations within the thiophene ring typically produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, usually between 500 and 680 cm⁻¹. This can be a useful diagnostic peak for confirming the presence of the bromine substituent.

Ring Vibrations: The entire thiophene ring can undergo "breathing" and other skeletal vibrations, which give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹). researchgate.net

Table 4: Principal IR/Raman Vibrational Modes of the 5-Bromothiophene Moiety This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Variable |

| C-S Stretch | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) offers the precise measurement of an ion's mass-to-charge ratio (m/z), enabling the determination of the elemental composition of this compound with high accuracy. nih.govnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers allows for the unambiguous assignment of a molecular formula. nih.gov For instance, HRMS can differentiate the target compound from other potential isomers or impurities by providing mass accuracy typically within a few parts per million (ppm).

Fragmentation Pathways and Structural Confirmation

The fragmentation patterns observed in mass spectrometry provide a roadmap to the compound's structure. libretexts.org Upon ionization, the molecular ion of this compound undergoes characteristic fragmentation, breaking at its weakest bonds. Common fragmentation pathways for similar aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to functional groups. libretexts.org For this particular molecule, expected fragmentation would include the loss of the acetimidamide side chain or cleavage within the thiophene ring. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For example, the presence of a fragment corresponding to the bromothiophene moiety would strongly support the proposed structure. The study of fragmentation patterns in related substituted thiophenes can also provide valuable comparative data. nih.gov

Table 1: Predicted Fragmentation Data for this compound This table is generated based on theoretical fragmentation patterns and may not represent actual experimental data.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Possible Origin |

|---|---|---|---|

| [M]+• | C6H7BrN2S+• | 233.95 | Molecular Ion |

| [M-NH3]+• | C6H4BrNS+• | 216.93 | Loss of ammonia (B1221849) from the imidamide group |

| [M-CH3CN]+• | C4H3BrS+• | 161.92 | Loss of acetonitrile (B52724) from the side chain |

| [C4H2BrS]+ | Bromothienyl cation | 160.91 | Cleavage of the bond between the ring and side chain |

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural analysis. nih.gov In an MS/MS experiment, a specific precursor ion (such as the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. mdpi.com This multi-stage process provides more detailed structural information than single-stage MS. nih.govmdpi.com By isolating a specific ion and inducing its fragmentation, a much cleaner spectrum of fragment ions is obtained, which simplifies the interpretation of fragmentation pathways. wvu.edu This method is particularly useful for distinguishing between isomers and for the detailed characterization of complex molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the molecular structure, particularly the presence of chromophores and conjugated systems. libretexts.org

Analysis of Electronic Absorption Bands (e.g., π-π Transitions)*

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* electronic transitions. uzh.chlibretexts.org The thiophene ring, being an aromatic system, contains π electrons that can be excited to higher energy π* orbitals upon absorption of UV or visible light. libretexts.orgnih.gov The presence of the bromine atom and the acetimidamide group as substituents on the thiophene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). nih.gov For similar bromothiophene derivatives, these π-π* transitions typically occur in the UV region. uobaghdad.edu.iq The intensity of these absorption bands, represented by the molar absorptivity (ε), is generally high for allowed π-π* transitions. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound This table is based on general characteristics of similar compounds and is for illustrative purposes.

| Transition Type | Expected λmax Range (nm) | Solvent Effects |

|---|---|---|

| π → π* | 250 - 350 | Slight red shift in more polar solvents |

X-ray Crystallography for Absolute Structural Determination

Comprehensive searches for crystallographic data on the specific compound this compound did not yield any publicly available single-crystal X-ray diffraction studies. The following sections are therefore based on the analysis of a closely related structure, 2-(5-bromothiophen-2-yl)acetonitrile, to provide insights into the potential structural characteristics of the target molecule. It is crucial to note that while the core bromothiophene moiety is the same, the functional group (acetimidamide vs. acetonitrile) will lead to differences in the precise molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD)

While no direct SC-XRD data exists for this compound, analysis of the related compound, 2-(5-bromothiophen-2-yl)acetonitrile, reveals it crystallizes in the monoclinic space group P21/n. nih.govnih.gov In this structure, the asymmetric unit contains one complete molecule. nih.govnih.gov The non-hydrogen atoms of the molecule are reported to be nearly planar. nih.govnih.gov It is plausible that this compound, upon successful crystallization, would also exhibit a high degree of planarity due to the conjugated π-system of the thiophene ring.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Hypothetical Bond Parameters for this compound (based on related structures)

| Parameter | Expected Value/Range |

|---|---|

| C-Br Bond Length | ~1.85 - 1.90 Å |

| Thiophene C-S Bond Lengths | ~1.70 - 1.75 Å |

| Thiophene C-C Bond Lengths | ~1.35 - 1.45 Å |

| Thiophene C-S-C Angle | ~92 - 93° |

| Thiophene C-C-S Angles | ~111 - 113° |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound would be significantly influenced by the presence of the acetimidamide group, which is capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of robust hydrogen bonding networks, a feature not present in the acetonitrile analogue.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor | Expected Geometry |

|---|---|---|

| Hydrogen Bonding | N-H (donor), N (acceptor) | Formation of dimers or chains |

| Halogen Bonding | C-Br (donor), N or S (acceptor) | Linear or near-linear C-Br⋯X angle |

| π-Stacking | Thiophene rings | Parallel or offset stacking arrangements |

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing insights into molecular structure and reactivity. DFT, particularly using hybrid functionals like B3LYP, is a common and effective method for studying organic molecules containing thiophene (B33073), offering a balance between computational cost and accuracy. researchgate.netnih.gov Such calculations are foundational for the analyses described in the following sections.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-(5-Bromothiophen-2-yl)acetimidamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Studies on similar structures, such as 2-(5-bromothiophen-2-yl)acetonitrile, have shown that the non-hydrogen atoms of the molecule are nearly planar. nih.gov It is therefore anticipated that the 5-bromothiophen-2-yl moiety in this compound would also adopt a largely planar conformation. Conformational analysis would further explore the rotation around the single bond connecting the thiophene ring to the acetimidamide group to identify the most stable conformers. The relative energies of different rotational isomers (syn vs. anti) would be determined to predict the dominant conformation of the molecule in the gas phase.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical properties, reactivity, and spectroscopic behavior. Key aspects of this analysis include the distribution of electrons in molecular orbitals and the resulting electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In computational studies of related bromothiophene chalcone (B49325) derivatives, the HOMO-LUMO gap was calculated to be around 4.18 eV. researchgate.net For this compound, DFT calculations would be used to determine the energies of these orbitals. The analysis would likely show the HOMO orbital density distributed across the electron-rich thiophene ring, while the LUMO may be centered on the acetimidamide group and the C-Br bond.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data based on typical values for similar bromothiophene compounds to illustrate the expected results from a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal negative potential concentrated around the nitrogen atoms of the acetimidamide group and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine and imine groups would exhibit positive potential, making them sites for nucleophilic interaction.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals within the framework of conceptual DFT. najah.edu These descriptors help to predict and rationalize the chemical reactivity of a molecule. najah.eduresearchgate.net

Hardness (η): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. mdpi.com

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Global Reactivity Descriptors This table presents hypothetical data based on typical values for similar bromothiophene compounds to illustrate the expected results from a DFT calculation.

| Descriptor | Formula | Value (eV) |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electronegativity (χ) | -μ | 4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Prediction and Simulation of Spectroscopic Parameters

Computational methods are also used to predict and simulate various spectroscopic data, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) is often used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide a detailed assignment of the observed spectral bands. For this compound, these simulations would provide valuable reference data for its empirical identification and structural verification.

Calculated NMR Chemical Shifts vs. Experimental Data

No published studies containing calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were found. A comparative analysis with experimental data is therefore not possible.

Calculated Infrared Frequencies and Intensities

There are no available research articles detailing the calculated Infrared (IR) frequencies and intensities for this compound.

Simulated UV-Vis Spectra and Electronic Transitions

Simulated Ultraviolet-Visible (UV-Vis) spectra and analyses of the electronic transitions for this compound are not present in the surveyed literature.

Theoretical Studies on Reactivity and Reaction Pathways

Calculation of Activation Energies and Reaction Profiles

Specific calculations of activation energies or reaction profiles for reactions involving this compound have not been reported.

Prediction of Reaction Outcomes and Selectivity

Theoretical predictions regarding reaction outcomes or the selectivity of this compound in chemical reactions are not available. While computational methods are used for such predictions in related thiophene compounds, this specific molecule has not been the subject of such a study. researchgate.net

Solvent Effects in Theoretical Models

No theoretical studies on the influence of solvents on the properties or reactivity of this compound could be located.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The field of non-linear optics (NLO) focuses on the interaction of intense light with materials to produce new optical effects. Organic molecules, particularly those with extended π-conjugated systems, have garnered significant attention for their potential applications in NLO technologies such as optical switching, frequency conversion, and data storage. mdpi.com The NLO response in organic compounds is fundamentally linked to their molecular structure, specifically the arrangement of electron-donating and electron-withdrawing groups connected by a π-conjugated bridge. This "push-pull" electronic configuration facilitates intramolecular charge transfer (ICT), which is a key determinant of a molecule's NLO activity. nih.gov

While direct computational or experimental studies on the NLO properties of this compound are not extensively available in the current literature, a theoretical evaluation can be constructed based on the known structure-property relationships of analogous thiophene derivatives. The molecule this compound incorporates a thiophene ring, which is a well-studied π-conjugated spacer in NLO materials. researchgate.net The presence of a bromine atom, an electron-withdrawing group, at the 5-position and an acetimidamide group, which can act as an electron-donating group, at the 2-position of the thiophene ring suggests a potential donor-π-acceptor (D-π-A) framework conducive to NLO activity.

Theoretical investigations into the NLO properties of such molecules typically employ quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to predict their hyperpolarizabilities. nih.govfrontiersin.org These computational methods allow for the examination of the electronic structure and the molecule's response to an external electric field.

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. A high β value is a primary indicator of a promising NLO material. For D-π-A systems, the magnitude of β is strongly dependent on the efficiency of the ICT process from the donor to the acceptor through the π-bridge. nih.gov

In the case of this compound, the acetimidamide group (-C(=NH)CH3) can serve as the electron donor, while the bromine-substituted thiophene ring acts as the π-bridge and the bromine atom enhances the electron-accepting nature of the system. Computational studies on similar thiophene derivatives have demonstrated that the nature and position of substituents significantly impact the calculated hyperpolarizability. mdpi.com

The calculation of hyperpolarizability is typically performed using computational chemistry software like Gaussian. frontiersin.org The DFT method with a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is commonly employed to optimize the molecular geometry and compute the NLO properties. frontiersin.orgnih.gov The calculated hyperpolarizability components are then used to determine the total hyperpolarizability (β_total_).

To provide context, theoretical studies on various substituted thiophene derivatives have reported a wide range of first hyperpolarizability values. The table below presents calculated hyperpolarizability values for a selection of thiophene-based compounds from the literature, illustrating the impact of different donor-acceptor combinations. It is important to note that these are not the values for this compound but serve as a reference for the expected range of NLO response in functionally similar molecules.

| Compound | Donor Group | Acceptor Group | Computational Method | First Hyperpolarizability (β_total_) (esu) | Reference |

|---|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 7 | -OCH3 | -SO2NH2 | DFT/B3LYP | Highest in its series | mdpi.com |

| Thienylpyrrole Derivative 2a | -OCH3 Phenyl | Indanonedicyanovinyl | Experimental (HRS) | 905 x 10-30 | researchgate.net |

| Arylthiophene Derivative | Aryl | Indanonedicyanovinyl | Experimental (HRS) | 1100 x 10-30 | researchgate.net |

| MSTD7 (a complex thiophene derivative) | Multiple | Multiple | DFT/M06/6-31G(d,p) | 13.44 x 10-27 | nih.gov |

The relationship between the molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. For thiophene-based systems, several key structural factors influence the first hyperpolarizability (β):

π-Conjugated Bridge: The thiophene ring serves as an efficient π-conjugated spacer. The extent of π-electron delocalization across the bridge is critical for mediating the charge transfer from the donor to the acceptor. nih.gov The aromaticity and planarity of the thiophene ring facilitate this delocalization.

HOMO-LUMO Energy Gap: A crucial parameter obtained from computational studies is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). There is often an inverse correlation between the HOMO-LUMO gap and the first hyperpolarizability. mdpi.com A smaller energy gap typically implies a more facile electronic transition, which can lead to a larger NLO response. For this compound, the HOMO is expected to be localized on the electron-rich acetimidamide and thiophene moieties, while the LUMO would likely have significant contributions from the electron-accepting bromo-substituted part of the thiophene ring. A low HOMO-LUMO gap in a theoretical calculation for this molecule would suggest a potentially significant NLO response.

Synthetic Applications and Material Science Relevance

Role as a Key Synthetic Intermediate

The strategic placement of reactive sites on the 2-(5-Bromothiophen-2-yl)acetimidamide scaffold renders it a versatile building block for the synthesis of more elaborate molecules. The bromine atom and the acetimidamide group offer distinct reaction pathways, allowing for sequential and controlled chemical modifications.

Building Block for Novel Heterocyclic Systems

The structure of this compound is well-suited for constructing a variety of new heterocyclic compounds. The acetimidamide moiety, with its nitrogen atoms, can participate in cyclization reactions to form nitrogen-containing rings. Thiophene (B33073) derivatives are frequently employed as precursors in the synthesis of fused heterocyclic systems. researchgate.net For instance, the amidine group can react with various bifunctional reagents to yield pyrimidines, imidazoles, or other related heterocycles.

Simultaneously, the bromine atom on the thiophene ring serves as a handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to attach aryl or other organic fragments at this position. researchgate.net This dual reactivity allows for the generation of a diverse library of complex heterocyclic molecules with a thiophene core, which is a common motif in medicinal chemistry. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant for Acetimidamide Group | Resulting Heterocycle | Potential Reaction at Bromo- site |

| α,β-Unsaturated ketone | Pyrimidine | Suzuki coupling with arylboronic acid |

| α-Haloketone | Imidazole | Heck coupling with an alkene |

| Dicarbonyl compound | Pyrimidine | Sonogashira coupling with a terminal alkyne |

Precursor for Complex Organic Scaffolds

Beyond simple heterocycles, this compound can act as a foundational scaffold for building complex, three-dimensional organic structures. Thiophene carboxamide scaffolds, which are structurally related, have been identified as promising starting points for creating novel compounds. mdpi.comnih.gov The thiophene ring provides a rigid, planar core, while the functional groups at the 2- and 5-positions act as anchor points for introducing further complexity.

This bifunctionality is crucial for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules. mdpi.com By systematically varying the substituents introduced at both the bromine and acetimidamide sites, chemists can generate a wide array of derivatives from a single precursor, facilitating the exploration of new chemical space for various applications.

Derivatization for Functional Material Development

The unique electronic properties of the thiophene ring make its derivatives, including this compound, attractive candidates for the development of advanced functional materials.

Incorporation into Polymeric Structures (e.g., Conductive Polymers)

Thiophene-based molecules are fundamental units in the field of conductive polymers. ekb.eg Polythiophenes and their derivatives are known for their electrical conductivity and are used in applications such as organic electronics and sensors. The this compound molecule can be incorporated into polymeric chains through reactions involving its bromine atom.

Methods like solid-state polymerization of 2,5-dibromothiophene (B18171) derivatives or electrochemical polymerization can be used to create conjugated polymers. researchgate.netfrontiersin.org In these processes, the bromine atom acts as a leaving group, facilitating the coupling of thiophene units to form a long, conjugated polymer backbone. The presence of the acetimidamide side group can influence the final properties of the polymer, such as its solubility, processability, and electronic characteristics, by affecting inter-chain packing and morphology. nih.gov

Table 2: Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Description | Role of Bromo-substituent |

| Electrochemical Polymerization | Monomers are oxidized at an electrode surface to form radical cations that couple to create a polymer film. frontiersin.org | Not directly involved as a leaving group but influences oxidation potential. |

| Stille Coupling Polymerization | Palladium-catalyzed reaction between a distannylthiophene and a dibromothiophene derivative. | Acts as a leaving group. |

| Suzuki Coupling Polymerization | Palladium-catalyzed reaction between a thiophene diboronic acid (or ester) and a dibromothiophene derivative. nih.gov | Acts as a leaving group. |

| Solid-State Polymerization | Heating of crystalline monomers like 2,5-dibromothiophenes can lead to polymerization with the release of bromine. researchgate.net | Acts as a leaving group. |

Ligands for Coordination Chemistry and Metal Complexes

The acetimidamide group contains nitrogen atoms with lone pairs of electrons, making it an effective binding site for metal ions. This allows this compound and its derivatives to function as ligands in coordination chemistry. jocpr.com Ligands containing nitrogen and sulfur donor atoms are of significant interest for their ability to form stable complexes with a wide range of transition metals. jocpr.comnih.gov

The molecule can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the acetimidamide group. In some conformations, the sulfur atom of the thiophene ring might also participate in coordination, leading to more complex binding modes. The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties. sapub.orgrsc.org

The this compound structure provides a versatile platform for the rational design of novel ligands with tailored properties. nih.gov By modifying the scaffold, ligands can be optimized for specific applications, such as enhancing catalytic activity or tuning the electronic properties of the resulting metal complex.

A key strategy for ligand design involves substitution at the 5-position of the thiophene ring via cross-coupling reactions at the bromo- site. Introducing bulky or electron-donating/withdrawing groups at this position can systematically alter the steric and electronic environment around the metal binding site. This fine-tuning can influence the stability, reactivity, and selectivity of the metal complex. nih.gov For example, adding a bulky group could create a specific binding pocket, potentially leading to shape-selective catalysis.

Characterization of Coordination Modes and Stoichiometry

The coordination chemistry of this compound is dictated by the presence of multiple potential donor sites, primarily the two nitrogen atoms of the acetimidamide group and, to a lesser extent, the sulfur atom of the thiophene ring. The acetimidamide moiety, being a nitrogen analogue of a carboxylate, is a versatile ligand capable of adopting several coordination modes. researchgate.net The specific mode of coordination and the resulting stoichiometry of the metal complex are influenced by factors such as the nature of the metal ion, the accompanying ligands, and the reaction conditions.

The amidine group typically coordinates to metal centers in one of three principal modes: monodentate, bidentate chelating, or bridging. bohrium.com

Monodentate Coordination: In this mode, only one of the nitrogen atoms of the acetimidamide group binds to the metal center. This is more likely to occur when the metal center is sterically crowded or when competing with strongly coordinating solvents or other ligands.

Bidentate Chelating Coordination: Both nitrogen atoms of the acetimidamide group can coordinate to the same metal center, forming a stable four-membered chelate ring. This is a very common coordination mode for amidinate ligands and leads to the formation of discrete molecular complexes. researchgate.net

Bidentate Bridging Coordination: The two nitrogen atoms of the acetimidamide ligand can bridge two different metal centers. This mode is crucial for the formation of polynuclear complexes and coordination polymers, including Metal-Organic Frameworks (MOFs). This bridging can lead to paddle-wheel type structures, similar to those seen with carboxylates. nih.gov

While the nitrogen atoms are the primary coordination sites, the sulfur atom of the thiophene ring could potentially act as a soft donor, particularly towards softer metal ions. However, coordination through the amidine group is generally more favorable. The bromo-substituent is typically not involved in primary coordination but can influence the electronic properties of the ligand and participate in weaker intermolecular interactions like halogen bonding.

The stoichiometry of the resulting complexes can vary. With metals that favor octahedral coordination, a 1:2 (metal:ligand) stoichiometry is common, leading to complexes of the type [M(L)2X2], where L is the neutral acetimidamide ligand and X is an anionic co-ligand. If the ligand deprotonates to form an acetimidinate anion, complexes with 1:2 or 1:3 stoichiometries, such as [M(L')2] or [M(L')3], are possible. In bridging modes, various stoichiometries can be achieved, leading to extended structures.